

Benchmarking the performance of 1-Chlorodecane from different suppliers.

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Compound of Interest

Compound Name: 1-Chlorodecane

Cat. No.: B1668793

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Benchmarking 1-Chlorodecane: A Comparative Guide for Researchers

For scientists and professionals in drug development and chemical research, the purity and consistency of reagents are paramount. **1-Chlorodecane** (CAS No. 1002-69-3), a key intermediate in organic synthesis, is no exception.^{[1][2][3][4]} This guide provides a comparative performance benchmark of **1-Chlorodecane** from three hypothetical, leading suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on a series of standardized analytical and performance-based experiments designed to assess purity, impurity profiles, and reactivity.

Key Performance Parameters and Experimental Summary

The performance of **1-Chlorodecane** was evaluated based on three critical parameters: purity and impurity analysis, reactivity in a standard nucleophilic substitution reaction, and residual solvent and water content. The following table summarizes the findings from these experiments.

Parameter	Supplier A	Supplier B	Supplier C
Purity (GC-MS)	99.8%	99.5%	99.2%
Major Impurity	1-Decanol (0.15%)	1-Decene (0.30%)	1-Decanol (0.45%)
Other Impurities	< 0.05%	< 0.20%	< 0.35%
Water Content (Karl Fischer)	50 ppm	150 ppm	250 ppm
Residual Solvents (Headspace GC)	Not Detected	Toluene (10 ppm)	Acetone (20 ppm)
Reaction Yield (Standard SN2)	95%	92%	88%
Reaction Time (Standard SN2)	4 hours	4.5 hours	5 hours

Experimental Protocols

A detailed methodology for each key experiment is provided below to ensure transparency and reproducibility.

Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of **1-Chlorodecane** and identify and quantify any impurities.
- Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

- Injection: 1 μ L of a 1% solution of **1-Chlorodecane** in hexane, splitless injection.
- MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
- Quantification: Peak area normalization was used to determine the relative percentage of each component.

Water Content Analysis by Karl Fischer Titration

- Objective: To quantify the amount of residual water in the **1-Chlorodecane** samples.
- Instrumentation: Mettler Toledo C30 Compact Karl Fischer Titrator.
- Reagent: HydranalTM-Composite 5.
- Sample Preparation: 5 mL of each **1-Chlorodecane** sample was directly injected into the titration vessel.
- Procedure: The sample was titrated against the Karl Fischer reagent until the endpoint was reached. The water content was calculated and expressed in parts per million (ppm).

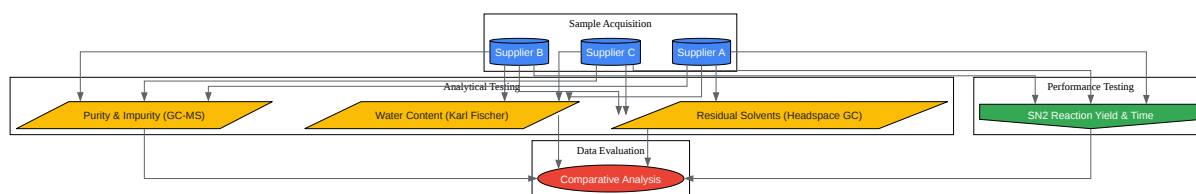
Reactivity Assessment in a Standard Nucleophilic Substitution (SN2) Reaction

- Objective: To evaluate the performance of **1-Chlorodecane** from different suppliers in a representative synthetic application.
- Reaction: Synthesis of 1-Azidodecane.
- Procedure:
 - To a solution of sodium azide (1.2 equivalents) in 25 mL of dimethylformamide (DMF), 1 equivalent of **1-Chlorodecane** from each supplier was added.
 - The reaction mixture was stirred at 80°C and monitored by thin-layer chromatography (TLC).
 - Reaction time was recorded upon the complete consumption of the starting material.

- Upon completion, the reaction was quenched with water and extracted with diethyl ether.
- The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The yield of the crude 1-Azidodecane was determined gravimetrically.

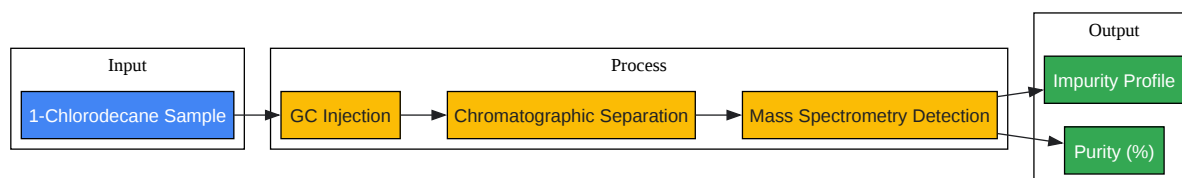
Visualizing Experimental Workflows and Logical Relationships

To better illustrate the experimental processes and the logical flow of the benchmarking study, the following diagrams were generated using Graphviz.



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Figure 1. Overall experimental workflow for benchmarking **1-Chlorodecane**.



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Figure 2. Logical flow of the GC-MS purity analysis.

Discussion and Recommendations

The experimental results indicate that **1-Chlorodecane** from Supplier A exhibits the highest purity (99.8%) with the lowest levels of impurities and water content. This high purity translates to superior performance in the SN2 reaction, providing the highest yield in the shortest reaction time.

Supplier B offers a product of acceptable quality, though the presence of 1-decene as a major impurity might be a concern for specific applications where this unsaturated compound could interfere. The slightly lower yield and longer reaction time are consistent with the lower purity compared to Supplier A.

Supplier C's product showed the lowest purity and the highest levels of both water and 1-decanol. The presence of significant amounts of 1-decanol, a nucleophile, could lead to side reactions and likely contributes to the lower yield and extended reaction time observed.

For researchers engaged in sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs), where high purity and predictable reactivity are critical, the **1-Chlorodecane** from Supplier A is highly recommended. For less sensitive applications or process development where cost might be a more significant factor, the material from Supplier B could be a viable alternative, provided the impurity profile is acceptable. Based on this analysis, the product from Supplier C may not be suitable for applications requiring high purity and reaction efficiency.

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